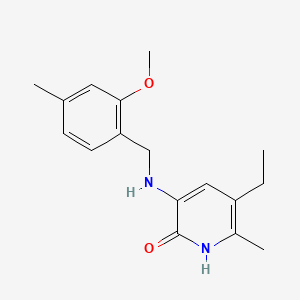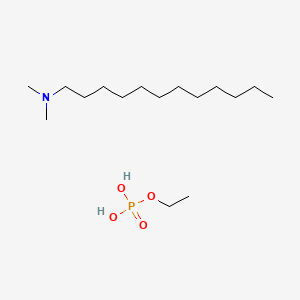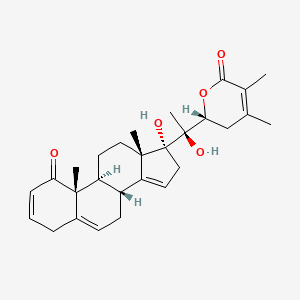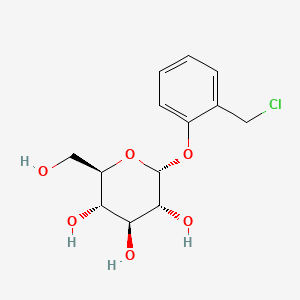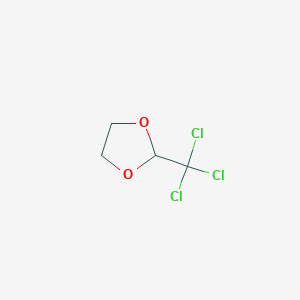
Rivularin D1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rivularin D1 is a naturally occurring compound isolated from the marine cyanobacterium Rivularia firma. It is a brominated indole alkaloid with a unique structure that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rivularin D1 involves several steps. One of the key starting materials is 2-methoxy-1-naphthalenamine, which undergoes nitration followed by reduction to yield the desired intermediate. This intermediate is then subjected to bromination and methoxylation to produce this compound .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale synthesis. Further research and development are needed to scale up the production process for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Rivularin D1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine atoms in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various brominated and methoxylated derivatives of this compound, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying brominated indole alkaloids.
Medicine: Its potential therapeutic effects are being explored, particularly in the treatment of lung cancers.
Wirkmechanismus
The mechanism of action of Rivularin D1 involves the activation of caspases-8 and -3, leading to the cleavage of poly (ADP-ribose) polymerase. This process is associated with the down-regulation of myeloid cell leukemia-1, B-cell lymphoma 2, and B-cell lymphoma-extra large, which are proteins involved in cell survival . These molecular targets and pathways contribute to its cytotoxic effects on cancer cells.
Vergleich Mit ähnlichen Verbindungen
Rivularin D1 can be compared with other brominated indole alkaloids, such as:
- Baicalein
- Baicalin
- Wogonin
- Wogonoside
- Chrysin
- Verbascoside
Uniqueness
This compound stands out due to its specific bromination pattern and methoxylation, which confer unique biological activities. Its cytotoxicity towards lung cancer cells is particularly notable, making it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
81387-84-0 |
|---|---|
Molekularformel |
C17H11Br3N2O |
Molekulargewicht |
499.0 g/mol |
IUPAC-Name |
3,5-dibromo-4-(5-bromo-1H-indol-3-yl)-7-methoxy-1H-indole |
InChI |
InChI=1S/C17H11Br3N2O/c1-23-14-5-11(19)15(16-12(20)7-22-17(14)16)10-6-21-13-3-2-8(18)4-9(10)13/h2-7,21-22H,1H3 |
InChI-Schlüssel |
HEYVTLDTOFVUNA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C2=C1NC=C2Br)C3=CNC4=C3C=C(C=C4)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


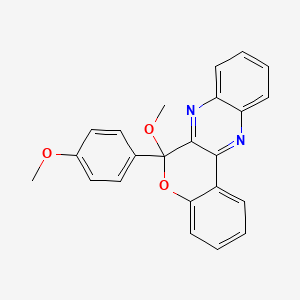

![Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate](/img/structure/B12790571.png)
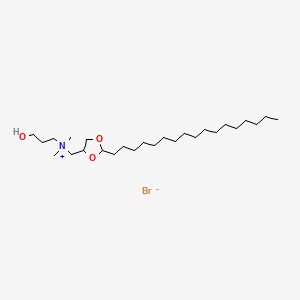
![Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B12790577.png)

